Weak Enzyme Inhibition Profile Differentiates 1-(1,2-Oxazol-5-YL)propan-2-one from Potent Oxazole-Based Inhibitors
In contrast to numerous potent oxazole-based enzyme inhibitors with Ki values in the nanomolar or picomolar range [1], 1-(1,2-Oxazol-5-YL)propan-2-one exhibits very weak inhibitory activity against several key enzymes. This weak activity profile is a verifiable differentiator, making it valuable as a negative control or a baseline scaffold for SAR studies [2].
| Evidence Dimension | Inhibitory potency (IC50) against key enzymes |
|---|---|
| Target Compound Data | Aldehyde oxidase 1: >1,000,000 nM; Polyphenol oxidase 2 (tyrosinase): 520,000 nM; Catalase: >1,000,000 nM [2] |
| Comparator Or Baseline | Typical potent oxazole-based inhibitors (e.g., FAAH inhibitors: Ki as low as 0.4 nM) [1] |
| Quantified Difference | Potency is >2.5 million-fold lower for AOX1 and >1.3 million-fold lower for tyrosinase compared to highly optimized inhibitors |
| Conditions | In vitro enzyme inhibition assays using rabbit liver cytosol (AOX1), mushroom tyrosinase, and bovine liver catalase [2] |
Why This Matters
This confirmed weak inhibition profile is critical for researchers who require a structurally-related but inactive compound to serve as a reliable negative control or to establish a baseline for SAR studies.
- [1] Garfunkle, J., et al. (2008). Delineation of a fundamental α-ketoheterocycle substituent effect for use in the design of enzyme inhibitors. Journal of the American Chemical Society, 130(43), 14225-14234. View Source
- [2] BindingDB. BDBM50486235 (CHEMBL2228307). Enzyme Inhibition Data for 1-(1,2-Oxazol-5-yl)propan-2-one. View Source
